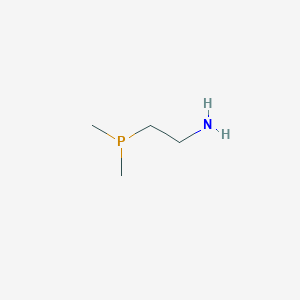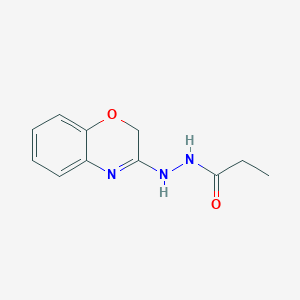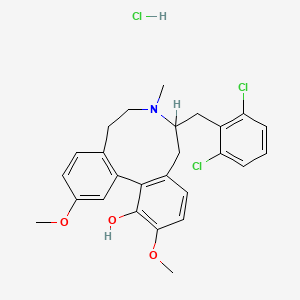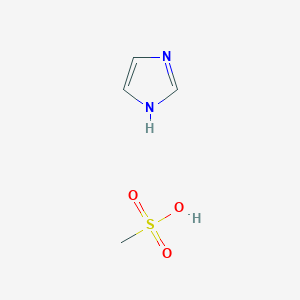
Ethanamine, 2-(dimethylphosphino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethanamine, 2-(dimethylphosphino)- can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromoethanamine with dimethylphosphine under controlled conditions. The reaction typically requires a solvent such as diethyl ether and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of ethanamine, 2-(dimethylphosphino)- often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Ethanamine, 2-(dimethylphosphino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated compounds like bromoethane are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary amines, and substituted ethanamines .
Aplicaciones Científicas De Investigación
Ethanamine, 2-(dimethylphosphino)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the synthesis of various organic compounds and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which ethanamine, 2-(dimethylphosphino)- exerts its effects involves its ability to coordinate with metal ions. The dimethylphosphino group acts as a donor, forming stable complexes with transition metals. These complexes can then participate in various catalytic processes, influencing reaction pathways and product formation .
Comparación Con Compuestos Similares
Similar Compounds
Ethanamine, 2-(dimethylphosphino)-N-[2-(dimethylphosphino)ethyl]: Another compound with similar functional groups but different structural arrangement.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A related compound with phenyl groups attached to the phosphine.
Uniqueness
Ethanamine, 2-(dimethylphosphino)- is unique due to its specific combination of amine and dimethylphosphino groups, which allows it to act as a versatile ligand in coordination chemistry. Its ability to form stable complexes with a variety of metal ions makes it particularly valuable in catalytic applications .
Propiedades
Número CAS |
79728-80-6 |
|---|---|
Fórmula molecular |
C4H12NP |
Peso molecular |
105.12 g/mol |
Nombre IUPAC |
2-dimethylphosphanylethanamine |
InChI |
InChI=1S/C4H12NP/c1-6(2)4-3-5/h3-5H2,1-2H3 |
Clave InChI |
IKNKRQDYANBMHT-UHFFFAOYSA-N |
SMILES canónico |
CP(C)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14429969.png)

![1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]-](/img/structure/B14429981.png)
![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)

![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)

![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)


![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)
